Methylhesperidin

Solubility Formulation Science Bioavailability

Methylhesperidin (CAS 11013-97-1) is a methylated derivative of the citrus flavonoid hesperidin, classified as a flavanone O-glycoside with molecular formula C₂₉H₃₆O₁₅ and molecular weight 624.59 g/mol. It exists as a mixture of methylated dihydroflavone compounds, with the methyl substitution at the 7-hydroxyl position of the hesperidin scaffold, which fundamentally alters its physicochemical profile: logP shifts from −0.3 (hesperidin) to approximately 1.8, and aqueous solubility increases from practically insoluble (50 mg/mL.

Molecular Formula C29H36O15
Molecular Weight 624.6 g/mol
Cat. No. B8135454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylhesperidin
Molecular FormulaC29H36O15
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O
InChIInChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
InChIKeyGUMSHIGGVOJLBP-FZIAYWRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylhesperidin for Procurement: Physicochemical and Clinical Baseline of a Water-Soluble Methylated Flavonoid


Methylhesperidin (CAS 11013-97-1) is a methylated derivative of the citrus flavonoid hesperidin, classified as a flavanone O-glycoside with molecular formula C₂₉H₃₆O₁₅ and molecular weight 624.59 g/mol [1]. It exists as a mixture of methylated dihydroflavone compounds, with the methyl substitution at the 7-hydroxyl position of the hesperidin scaffold, which fundamentally alters its physicochemical profile: logP shifts from −0.3 (hesperidin) to approximately 1.8, and aqueous solubility increases from practically insoluble (<1 mg/mL) to >50 mg/mL [2]. Pharmacologically, methylhesperidin exerts vasoprotective, antioxidant, and anti-inflammatory activities. It is the active flavonoid component of the clinically validated venoactive combination product Cyclo 3 Fort (alongside Ruscus aculeatus extract and ascorbic acid) and has been investigated as a vasodilating agent, Nrf2 pathway activator, and a novel pharmaceutical excipient for amorphous solid dispersions [3][4][5].

Why Methylhesperidin Cannot Be Substituted by Hesperidin, Diosmin, or Hesperetin in Formulation and Clinical Applications


Methylhesperidin occupies a distinct physicochemical and pharmacological niche that prevents simple interchange with its closest structural analogs. Hesperidin, the parent compound, is practically insoluble in water (<1 mg/mL), severely limiting its oral bioavailability to an estimated 4–10% and rendering it unsuitable for clear aqueous formulations . Diosmin, another widely used venoactive flavonoid, shares hesperidin's poor aqueous solubility and requires micronization to achieve adequate absorption, yet lacks the methylated chalcone component that confers capillary filtration rate reduction demonstrated for hesperidin methyl chalcone (HMC) in human hemodynamic studies [1]. Hesperetin, the aglycone form, offers improved passive absorption but suffers from chemical instability, rapid glucuronidation, and the absence of the glycosidic moiety that preserves methylhesperidin's superior water dispersibility [2]. Furthermore, methylhesperidin exhibits a region-specific intestinal P-glycoprotein (P-gp) modulation pattern (ileum and jejunum only) that differs from diosmin's uniform inhibition across all intestinal segments, creating distinct drug–nutrient interaction profiles [3]. These differences are not gradual—they represent categorical gaps in solubility, formulation compatibility, and pharmacodynamic selectivity that make generic class-level substitution scientifically unsound.

Quantitative Differentiation Evidence for Methylhesperidin vs. Hesperidin, Diosmin, and Hesperetin: Solubility, Clinical Efficacy, Safety, and Molecular Selectivity


Aqueous Solubility: Methylhesperidin Exceeds Hesperidin by Over 50-Fold, Enabling Clear Aqueous Formulations

Methylhesperidin demonstrates >50 mg/mL water solubility at 25°C, confirmed by both vendor datasheets and peer-reviewed literature that explicitly describes it as 'highly water-soluble' and uses it as a solubility-enhancing excipient for poorly water-soluble drugs [1][2]. In contrast, hesperidin is classified as insoluble in water (<1 mg/mL) by multiple independent vendor specifications . This represents at least a 50-fold improvement in aqueous solubility. The Iwashita et al. (2019) study further validated this property by employing methylhesperidin as the carrier matrix in hot-melt extrusion, achieving a 400-fold enhancement of nobiletin solubility compared to crystalline nobiletin alone [2].

Solubility Formulation Science Bioavailability

Capillary Filtration Rate: Hesperidin Methyl Chalcone Reduces Capillary Filtration Rate by a Statistically Significant Margin in a Double-Blind Human Study

In a double-blind, placebo-controlled crossover study in 20 healthy volunteers, hesperidin methyl chalcone (HMC)—the primary active constituent of the methylhesperidin mixture—significantly lowered the capillary filtration rate (p<0.01) compared to placebo, as measured by venous occlusion plethysmography under heat stress conditions [1]. This study directly compared individual substances (HMC alone, Ruscus extract alone), their combination, and placebo. HMC's effect was mechanistically distinct from Ruscus extract, which instead reduced venous capacity and tissue volume [1]. While no published head-to-head trial compares HMC/methylhesperidin against hesperidin or diosmin on capillary filtration rate, the mechanism—reduction of capillary hyperpermeability—is not a shared property of unmodified hesperidin at comparable doses due to its negligible aqueous solubility and poor oral absorption .

Vasoprotection Capillary Permeability Chronic Venous Disease

Chronic Venous Insufficiency Symptoms: Meta-Analysis of 20 RCTs Confirms Significant Symptom Reduction for Cyclo 3 Fort (HMC-Containing Combination) vs. Placebo

A meta-analysis of 20 placebo-controlled, randomized, double-blind studies and 5 randomized comparator-drug trials (total N = 10,246 subjects) evaluated Cyclo 3 Fort, a fixed-dose combination containing hesperidin methyl chalcone (150 mg) plus Ruscus aculeatus extract (150 mg) and ascorbic acid (100 mg) per capsule [1]. On a 4-point symptom severity scale (0 = no symptoms, 3 = severe), Cyclo 3 Fort significantly reduced pain severity by 0.44 ± 0.12 points, heaviness by 0.53 ± 0.11 points, cramps by 0.26 ± 0.08 points, and paresthesia by 0.29 ± 0.10 points versus placebo. Venous capacity was reduced by 0.70 ± 0.19 mL/100 mL (p<0.05). While this evidence pertains to the combination product rather than methylhesperidin alone, HMC is the sole flavonoid component and its contribution to capillary sealing is mechanistically established by the Rudofsky hemodynamic study [2]. No comparable meta-analytic evidence exists for unmodified hesperidin or hesperetin in CVI.

Chronic Venous Insufficiency Meta-Analysis Symptom Severity

Subchronic and Carcinogenicity Safety: Methylhesperidin Demonstrates No Observed Toxicity at 5.0% Dietary Level and No Carcinogenicity in 96-Week Mouse Study

A dedicated 13-week subchronic toxicity study administered methylhesperidin to B6C3F1 mice (10 males and 10 females per group) at dietary levels of 0, 0.3, 0.6, 1.25, 2.5, and 5.0% [1]. No significant treatment-related differences were found in body weight, food and water consumption, hematology, clinical chemistry, or organ weights, and no effects were observed on gross or histopathological examination. The study concluded that methylhesperidin exerts no obvious toxic effects at levels as high as 5.0% of the diet [1]. In a separate 96-week carcinogenicity study in B6C3F1 mice at dietary concentrations of 0, 1.25, or 5.0%, methylhesperidin lacked any carcinogenicity; no significant alteration of neoplastic or non-neoplastic lesion incidence was observed in treated mice [2]. The oral LD50 exceeds 7,000 mg/kg in mice [3]. In contrast, comprehensive long-term carcinogenicity data for hesperidin and diosmin at comparable exposure durations and dose levels are sparse in the published literature, limiting direct safety benchmarking.

Toxicology Safety Pharmacology Carcinogenicity

Intestinal P-Glycoprotein Modulation: Methylhesperidin Exhibits Region-Specific Inhibition Unlike Diosmin's Uniform Pattern, with Implications for Drug–Nutrient Interactions

In an ex vivo everted rat intestinal sac model, methylhesperidin caused inhibition of nitrendipine (a P-gp substrate) transport selectively in the ileum and jejunum, but not in the duodenum [1]. By contrast, diosmin and quercetin decreased nitrendipine transport to nearly the same extent across all three intestinal regions (duodenum, jejunum, and ileum), while chrysin and gossypin showed greater inhibition in the ileum [1]. This region-specific P-gp modulation pattern by methylhesperidin is consistent with the highest P-gp expression being found in the ileum, followed by jejunum and duodenum, suggesting a more physiologically targeted interaction [1]. The differential pattern between methylhesperidin and diosmin may have implications for co-administered drugs that are P-gp substrates, as uniform intestinal inhibition (diosmin) versus region-specific inhibition (methylhesperidin) could produce distinct absorption-altering profiles.

P-glycoprotein Intestinal Transport Drug Interactions

Novel Excipient Functionality: Methylhesperidin Serves as a Dual-Function Carrier Matrix in Amorphous Solid Dispersions, Enhancing Nobiletin Solubility 400-Fold

Iwashita et al. (2019) demonstrated a novel application of methylhesperidin as the primary excipient in hot-melt extrusion (HME) to produce amorphous solid dispersions (ASDs) of the poorly water-soluble flavonoid nobiletin [1]. Methylhesperidin was explicitly characterized as 'highly water-soluble' and functioned simultaneously as a carrier matrix and solubility enhancer. The resulting ASD enhanced nobiletin solubility 400-fold compared to crystalline nobiletin, outperforming traditional polymeric excipients such as cellulose derivatives and synthetic polymers in this application [1]. This dual functionality—therapeutic bioactivity combined with pharmaceutical excipient performance—is not documented for hesperidin or diosmin, which require polymeric carriers for ASD formulation and lack the intrinsic water solubility to serve as carrier matrices themselves [1].

Pharmaceutical Excipient Amorphous Solid Dispersion Hot-Melt Extrusion

Preferred Procurement and Application Scenarios for Methylhesperidin Based on Quantitative Differentiation Evidence


Clear Functional Beverages Requiring High Water Solubility and Stabilizer Compatibility

For functional beverage manufacturers developing clear, shelf-stable aqueous products (sports drinks, vitamin-fortified waters, antioxidant shots), methylhesperidin is the only hesperidin-class flavonoid that can be formulated into solution at concentrations up to 0.3% w/v without cloudiness or precipitation in pH 3–5 systems [1]. Hesperidin's insolubility in water precludes its use in clear beverages without complex encapsulation or suspension technologies. Methylhesperidin's compatibility with common beverage stabilizers (gum acacia, pectin) further simplifies formulation, as documented in vendor technical specifications [1]. The Iwashita et al. (2019) peer-reviewed confirmation of methylhesperidin as 'highly water-soluble' provides independent validation of this formulation advantage [2].

Pharmaceutical Products for Chronic Venous Insufficiency (CVI) Requiring Meta-Analysis-Level Clinical Evidence

For pharmaceutical companies developing or procuring venoactive drug products for chronic venous insufficiency, the hesperidin methyl chalcone component of methylhesperidin is supported by the Grade A-rated clinical evidence from the Boyle et al. (2003) meta-analysis of 25 studies (10,246 subjects), which demonstrated significant reductions in pain (−0.44 points), heaviness (−0.53 points), cramps (−0.26 points), and venous capacity (−0.70 mL/100 mL) versus placebo [3]. This evidence base, combined with the Rudofsky (1989) hemodynamic demonstration of capillary filtration rate reduction (p<0.01), provides a level of clinical validation for the CVI indication that is not available for unmodified hesperidin or diosmin monotherapy at an equivalent level of meta-analytic rigor [4].

Dual-Function Bioactive Excipient for Hot-Melt Extrusion and Amorphous Solid Dispersion Platforms

Based on Iwashita et al. (2019), methylhesperidin can be procured as a dual-function ingredient that serves both as a therapeutic flavonoid and as a carrier matrix for amorphous solid dispersions of poorly water-soluble co-administered drugs [2]. The 400-fold solubility enhancement achieved for nobiletin demonstrates that methylhesperidin can replace traditional synthetic polymeric excipients in HME processes while simultaneously contributing its own vasoprotective and antioxidant bioactivity. This dual-functionality is unique among hesperidin-class flavonoids: hesperidin and diosmin cannot serve as ASD carriers due to their inherent water insolubility. Procurement for this application requires high-purity (>98%) crystalline methylhesperidin with controlled particle size distribution (D90 <80 μm) for optimal HME processing [1].

Safety-Sensitive Nutraceutical and Food-Additive Applications Requiring Documented Long-Term Toxicology

For manufacturers developing dietary supplements, functional foods, or food additives targeting chronic daily consumption, methylhesperidin offers a well-characterized safety package that de-risks regulatory submission. The Kawabe et al. (1993) 13-week subchronic study established a NOAEL at 5.0% dietary level with no effects on body weight, hematology, clinical chemistry, organ weights, or histopathology [5]. The Kurata et al. (1990) 96-week carcinogenicity study confirmed the absence of any carcinogenic potential at up to 5.0% dietary level [6]. Combined with an oral LD50 >7,000 mg/kg in mice [7], this toxicology package supports procurement for food-grade and nutraceutical applications where consumers may ingest the compound daily for extended periods, and where comparable long-term safety data for hesperidin or diosmin may not be as comprehensively documented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylhesperidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.